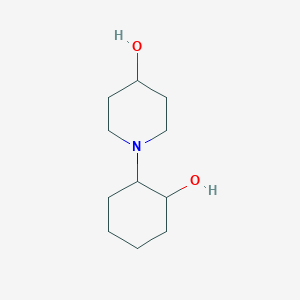

1-(2-Hydroxycyclohexyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Hydroxycyclohexyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(2-Hydroxycyclohexyl)piperidin-4-ol”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient synthetic route has been used to obtain these compounds in excellent yields .Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxycyclohexyl)piperidin-4-ol” and its derivatives have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

“1-(2-Hydroxycyclohexyl)piperidin-4-ol” and its derivatives are significant in pharmacology due to their presence in various pharmaceutical classes. They have been studied for their potential in treating conditions like HIV, showcasing antagonistic activities against the CCR5 receptor, which is a crucial co-receptor in the process of HIV-1 entry . The development of CCR5 antagonists is a promising area of research, with the potential to treat HIV-1 infections without associated side effects .

Drug Discovery

In drug discovery, the piperidine nucleus, to which “1-(2-Hydroxycyclohexyl)piperidin-4-ol” belongs, is a pivotal cornerstone. Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This wide range of applications highlights the compound’s versatility in medicinal chemistry.

Clinical Research

The compound’s derivatives have been synthesized and evaluated for their potential treatment of HIV, with studies focusing on their CCR5 antagonistic activities. This research is part of the broader effort to find new treatments for HIV-1 that are effective and free of mechanism-related side effects .

Medicinal Chemistry

“1-(2-Hydroxycyclohexyl)piperidin-4-ol” plays a role in the synthesis of biologically active compounds. It has been involved in the synthesis of novel acetylene glycols derived from N-substituted piperidin-4-ones, which have potential biological activity . These compounds are of interest due to their asymmetric structures and possible applications in medicine.

Biological Activity

The biological activity of piperidine derivatives, including “1-(2-Hydroxycyclohexyl)piperidin-4-ol”, is a field of ongoing research. These compounds have been part of studies aiming to discover and evaluate potential drugs containing the piperidine moiety, which is a common structure in many pharmaceuticals .

Chemical Properties

Understanding the chemical properties of “1-(2-Hydroxycyclohexyl)piperidin-4-ol” is crucial for its application in various fields. Research has been conducted on the synthesis and transformations of related compounds, providing insights into their reactivity and potential uses in the synthesis of other biologically active molecules .

Wirkmechanismus

Target of Action

The primary target of 1-(2-Hydroxycyclohexyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

1-(2-Hydroxycyclohexyl)piperidin-4-ol acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function. This interaction is believed to be anchored via a strong salt-bridge interaction involving a basic nitrogen atom present in the compound . The presence of two or more lipophilic groups in the compound is another common feature of most CCR5 antagonists .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(2-Hydroxycyclohexyl)piperidin-4-ol prevents the entry of HIV-1 strains into cells .

Result of Action

The result of the action of 1-(2-Hydroxycyclohexyl)piperidin-4-ol is the prevention of HIV-1 entry into cells . This can slow the progression to AIDS and improve response to treatment in infected individuals .

Zukünftige Richtungen

Piperidines and their derivatives continue to be an area of interest in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-(2-hydroxycyclohexyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h9-11,13-14H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJKIFBUMNHFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxycyclohexyl)piperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2951087.png)

![(6-Aminospiro[3.3]heptan-2-YL)methanol hcl](/img/structure/B2951088.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2951091.png)

![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)

![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)